
2-(2-Chlorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chlorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone, also known as CX1739, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 2-(2-Chlorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone is not fully understood, but it is believed to act as a modulator of the sigma-1 receptor. This receptor is involved in various cellular processes, including calcium signaling, protein synthesis, and cell survival. By modulating the sigma-1 receptor, 2-(2-Chlorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone may be able to regulate these processes and improve cellular function.
Biochemical and Physiological Effects:
2-(2-Chlorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone has been shown to have various biochemical and physiological effects. It has been found to increase the expression of neurotrophic factors, which are important for the growth and survival of neurons. 2-(2-Chlorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone has also been found to reduce oxidative stress and inflammation, which are implicated in many neurodegenerative diseases. Additionally, 2-(2-Chlorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone has been shown to improve cognitive function and memory retention in animal models.
实验室实验的优点和局限性
One advantage of using 2-(2-Chlorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone in lab experiments is its ability to modulate the sigma-1 receptor, which is involved in various cellular processes. This makes it a potentially useful tool for studying these processes and their regulation. However, one limitation of using 2-(2-Chlorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone is its limited availability and high cost, which may make it difficult for some researchers to obtain and use in their experiments.
未来方向
There are many potential future directions for research on 2-(2-Chlorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use in the development of new drugs for various diseases, including cancer and inflammation. Additionally, more research is needed to fully understand the mechanism of action of 2-(2-Chlorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone and its effects on cellular processes.
合成方法
2-(2-Chlorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone can be synthesized using a multi-step process that involves the reaction of 2-chloroacetophenone with piperidine, followed by the reaction of the resulting compound with pyridine-2-thiol. The final product is obtained through a series of purification steps, including crystallization and column chromatography.
科学研究应用
2-(2-Chlorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone has shown promising results in various scientific research applications. It has been found to have potential anti-inflammatory and anti-cancer properties, as well as the ability to improve cognitive function and memory retention. 2-(2-Chlorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-(2-chlorophenyl)-1-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2OS/c20-17-6-2-1-5-16(17)13-19(23)22-11-8-15(9-12-22)14-24-18-7-3-4-10-21-18/h1-7,10,15H,8-9,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMASTWQMXFEPAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)C(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-[5-bromo-2-fluoro-3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2788140.png)
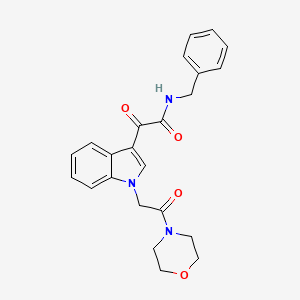

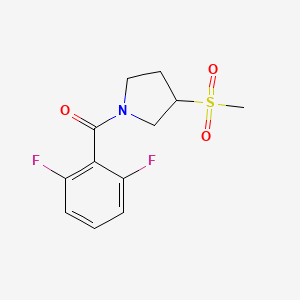
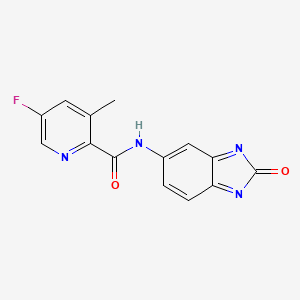
![2-[3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2788146.png)
![N-(1-(thiophen-2-yl)cyclopentyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2788147.png)
![6-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2788148.png)
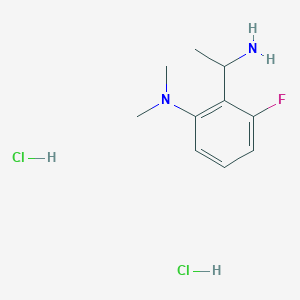
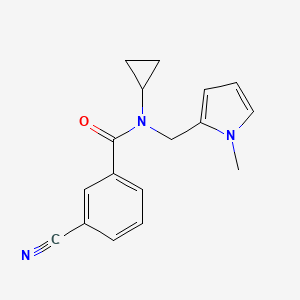

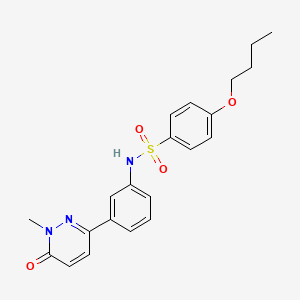
![methyl 3-carbamoyl-2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2788158.png)
